Quinazolin-7-ylboronic acid
Overview
Description
Quinazolin-7-ylboronic acid is a chemical compound with the molecular formula C8H7BN2O2 and a molecular weight of 173.97 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a boronic acid group attached at the 7-position . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline derivatives, including this compound, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are powerful tools for the synthesis of quinazoline derivatives .
Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 173.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have been extensively studied in medicinal chemistry for their range of biological properties, notably anticancer activities. These derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and have shown efficacy against wild-type and mutated EGFR, leading to their use in cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015). Additionally, research indicates that this compound derivatives have potential as anticancer agents, demonstrating effective anti-proliferative activity against cancer cell lines like MCF-7 and HepG2 (Khodair, Alsafi, & Nafie, 2019).
Antimicrobial and Anti-Inflammatory Activities
This compound derivatives have been shown to possess antimicrobial, analgesic, and anti-inflammatory properties. Certain synthesized derivatives have demonstrated good activity against microbes and have also exhibited therapeutic activity against inflammation (Dash, Dash, Laloo, & Medhi, 2017). Moreover, some compounds with the quinazoline skeleton have been found to be potent in reducing formalin-induced paw edema in rats, indicating significant anti-inflammatory potential (Martynenko Yu V et al., 2019).
Antimalarial and Antiviral Properties
The synthesis and evaluation of this compound derivatives have also revealed promising antimalarial properties. Specific derivatives have exhibited high antimalarial activity, making them a promising lead for antimalarial drug development (Mizukawa et al., 2021). Additionally, some quinazoline derivatives show strong antiviral properties against human cytomegalovirus, suggesting their potential in antiviral therapy (Held et al., 2017).
Chemical Synthesis and Molecular Docking
Quinazolines, including this compound, play a significant role in synthetic chemistry. Recent advances in synthetic methods have focused on eco-friendly, efficient, and simple methods for synthesizing these compounds, reflecting their growing importance in medicinal chemistry and potential applications (Faisal & Saeed, 2021). Molecular docking studies of quinazoline derivatives provide insights into their binding modes with various biological targets, facilitating the design of more potent inhibitors and therapeutic agents (Al-Shamary et al., 2017).
Safety and Hazards
Future Directions
Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have drawn significant attention due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including biology, medicine, and pesticides . Additionally, the development of novel synthetic methods and the investigation of structure-activity relationships could also be areas of future research .
Mechanism of Action
Target of Action
Quinazolin-7-ylboronic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives have been known to exhibit a broad range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more . These activities suggest that this compound may interact with a variety of biological targets.
Mode of Action
Quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that this compound might interact with its targets to disrupt bacterial communication, thereby inhibiting biofilm formation and reducing bacterial virulence.
Biochemical Pathways
Quinazoline derivatives have been shown to disrupt the synthesis of proteins, nucleic acids, cell walls, and metabolic pathways . Therefore, it is plausible that this compound may affect similar biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth and virulence.
Result of Action
Quinazoline derivatives have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that this compound may have similar effects, potentially making it a promising candidate for the development of new anti-biofilm and quorum quenching agents.
Action Environment
The compound is reported to be stable under an inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action and efficacy may be influenced by environmental conditions such as temperature and atmospheric composition.
Biochemical Analysis
Biochemical Properties
Quinazolin-7-ylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases, which are crucial in cell signaling pathways. By inhibiting these kinases, this compound can alter cell signaling, leading to changes in gene expression and metabolic processes . This compound has also shown potential in modulating cellular responses to external stimuli, making it a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of enzymes. This interaction inhibits the enzyme’s activity, leading to downstream effects on cellular processes. This compound can also interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular functions . The compound’s ability to inhibit enzyme activity and modulate protein interactions makes it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for optimizing the use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways . This interaction can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules and increase its effectiveness in modulating cellular processes.
Properties
IUPAC Name |
quinazolin-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOSZXCZRHKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=NC=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680579 | |
Record name | Quinazolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899438-46-1 | |
Record name | Quinazolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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